3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-[4-(Benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a synthetic compound featuring a unique structural motif that incorporates elements from pyrazole, benzene, and furan rings. This compound is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step reaction starting from readily available precursors. The process might include:
Formation of the pyrazole ring.
Functionalization of the benzene ring with benzyloxy and methoxy groups.
Attachment of the furan-2-ylmethylidene moiety to the carbohydrazide.
Each step requires specific reaction conditions, including temperature control, catalysts, and solvents to ensure the desired chemical transformations occur efficiently and selectively.
Industrial Production Methods
Industrial production of this compound would necessitate scaling up the laboratory synthesis routes to larger, more controlled environments. This involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. Continuous flow reactors and advanced purification techniques might be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
3-[4-(Benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can participate in various chemical reactions, including:
Oxidation: : It may undergo oxidative cleavage or modification at specific functional groups.
Reduction: : Reduction reactions could target the carbonyl group or double bonds present in the structure.
Common Reagents and Conditions
Oxidizing agents: : e.g., potassium permanganate, chromium trioxide.
Reducing agents: : e.g., sodium borohydride, lithium aluminium hydride.
Catalysts: : e.g., palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products Formed
The primary products depend on the specific reactions but may include modified pyrazoles, altered phenyl groups, and derivatives with varied functional groups added to the furan ring.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules and studying reaction mechanisms.
Biology
Research into the biological activity of this compound reveals its potential as a pharmacophore, indicating promise in the development of new drugs targeting specific proteins or receptors.
Medicine
This compound is investigated for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industrial applications, it can be used as an intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism by which 3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The benzene and pyrazole rings may engage in π-π interactions or hydrogen bonding, while the furan ring could facilitate binding through its electron-rich nature. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(methoxyphenyl)]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
3-[4-(ethoxyphenyl)]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets 3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide apart is the specific combination of functional groups and ring structures that impart unique chemical and biological properties. This uniqueness makes it a valuable subject for research and application across multiple scientific domains.
Properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-29-22-12-17(9-10-21(22)31-15-16-6-3-2-4-7-16)19-13-20(26-25-19)23(28)27-24-14-18-8-5-11-30-18/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYWPWHFOKGVSB-ZVHZXABRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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